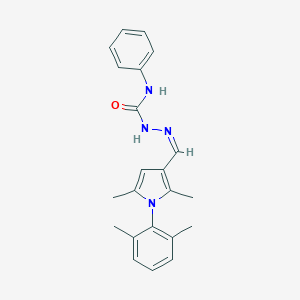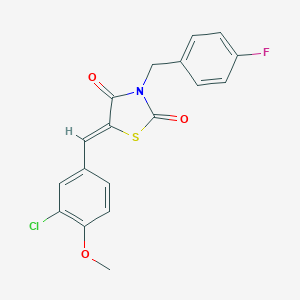
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone, also known as DPPC, is a synthetic compound that has gained significant attention in scientific research. DPPC is a semicarbazone derivative that has been synthesized through a multi-step process and has shown promising results in various research applications.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is not fully understood, but it is believed to involve the formation of a coordination complex with metal ions. The complex formation leads to a change in the fluorescence properties of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone, which can be used for the detection of metal ions.
Biochemical and Physiological Effects:
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has shown minimal toxicity in various in vitro and in vivo studies. However, its long-term effects on human health are not fully understood. 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has been shown to inhibit the growth of various bacteria and fungi, indicating its potential use as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, its limited solubility in water can pose a challenge for some applications. Additionally, the cost of synthesis can be a limiting factor for some research groups.
Future Directions
There are several potential future directions for research on 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone. One area of interest is the development of new synthetic methods to improve the yield and purity of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone. Another potential direction is the investigation of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone's potential as an antimicrobial agent in various clinical settings. Additionally, the use of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone as a fluorescent probe for the detection of metal ions could be further explored for its potential applications in environmental monitoring and medical diagnostics.
In conclusion, 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is a synthetic compound that has shown promising results in various scientific research applications. Its potential as a fluorescent probe for the detection of metal ions and as an antimicrobial agent has garnered significant interest in the scientific community. Further research is needed to fully understand its mechanism of action and potential long-term effects on human health.
Synthesis Methods
The synthesis of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone involves the condensation of 2,6-dimethylphenylhydrazine and 2,4-pentanedione to form a pyrazoline intermediate, which is then oxidized to form the desired compound. The synthesis process has been optimized to yield high purity and yield of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone.
Scientific Research Applications
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone is its use as a fluorescent probe for the detection of metal ions. 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone has also been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of various bacteria and fungi.
properties
Product Name |
1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone |
|---|---|
Molecular Formula |
C22H24N4O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-[(Z)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C22H24N4O/c1-15-9-8-10-16(2)21(15)26-17(3)13-19(18(26)4)14-23-25-22(27)24-20-11-6-5-7-12-20/h5-14H,1-4H3,(H2,24,25,27)/b23-14- |
InChI Key |
HHDJZYRHYMZGGA-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=N\NC(=O)NC3=CC=CC=C3)C |
SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)NC3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302153.png)
![methyl 3-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B302154.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302155.png)
![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)
![3-(4-Fluorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302158.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)

![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)
![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)


![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302173.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)